Cas no 1086599-67-8 (1-(1R)-1-azidoethyl-2-bromobenzene)

1-(1R)-1-Azidoethyl-2-bromobenzene is a chiral aromatic compound featuring both an azido and a bromo functional group, making it a versatile intermediate in organic synthesis. The (1R)-configured azidoethyl group introduces stereoselectivity, which is valuable for asymmetric reactions and the construction of enantiomerically enriched molecules. The bromine substituent at the ortho position allows for further functionalization via cross-coupling reactions, such as Suzuki or Negishi couplings. This compound is particularly useful in medicinal chemistry and materials science, where precise control over molecular architecture is required. Its stability under standard conditions ensures ease of handling and storage, while its reactivity profile enables diverse transformations, including click chemistry applications.
1-(1R)-1-azidoethyl-2-bromobenzene structure
1086599-67-8 structure
Product Name:1-(1R)-1-azidoethyl-2-bromobenzene
CAS No:1086599-67-8
MF:C8H8BrN3
MW:226.073220252991
MDL:MFCD28148751
CID:5243008
PubChem ID:121599209
Update Time:2025-05-27

1-(1R)-1-azidoethyl-2-bromobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-[(1R)-1-azidoethyl]-2-bromobenzene
    • Benzene, 1-[(1R)-1-azidoethyl]-2-bromo-
    • 1-((R)-1-azidoethyl)-2-bromobenzene
    • 1-(1R)-1-azidoethyl-2-bromobenzene
    • MDL: MFCD28148751
    • Inchi: 1S/C8H8BrN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3/t6-/m1/s1
    • InChI Key: XJTIOQFWXMGIEI-ZCFIWIBFSA-N
    • SMILES: BrC1C=CC=CC=1[C@@H](C)N=[N+]=[N-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 189
  • XLogP3: 3.9
  • Topological Polar Surface Area: 14.4

1-(1R)-1-azidoethyl-2-bromobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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EN300-286080-1.0g
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